molecular formula C8H7NS B13028944 4-Methylbenzo[c]isothiazole

4-Methylbenzo[c]isothiazole

Cat. No.: B13028944
M. Wt: 149.21 g/mol
InChI Key: SALUYSOAGKZVOD-UHFFFAOYSA-N
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Description

Significance of Sulfur and Nitrogen Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, organic molecules featuring a ring structure containing at least one atom other than carbon, are fundamental to the chemical and life sciences. openaccessjournals.com Among these, sulfur and nitrogen-containing heterocyles have garnered sustained interest from researchers for decades. nih.gov This interest is largely due to their diverse biological activities and unique structural features, which have led to numerous applications in pharmaceutical and agrochemical research, as well as in modern materials science. nih.govscispace.com

Heterocycles are integral to biochemical processes; for instance, the side groups of DNA and RNA, essential constituents of all living cells, are based on aromatic heterocycles. nih.gov The inclusion of heteroatoms like sulfur and nitrogen into a cyclic structure introduces significant changes to the molecule's properties compared to their carbocyclic counterparts. nih.govopenmedicinalchemistryjournal.com Differences in electronegativity and the presence of unshared electron pairs on the heteroatoms alter the molecule's physicochemical characteristics and reactivity. scispace.com This unique chemistry is harnessed in various industries, including pharmaceuticals, paints, and textiles. openmedicinalchemistryjournal.com

The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds with physicochemical properties relevant to the design of new materials, such as molecular conductors and magnets. nih.govscispace.com In medicinal chemistry, these frameworks are present in a wide array of compounds investigated for anti-inflammatory, antimicrobial, antitumor, and antiviral activities, among others. researchgate.net The versatility and importance of these compounds continue to drive research into their synthesis and application. openaccessjournals.com

Overview of Isothiazole (B42339) and its Fused Analogues, including Benzo[c]isothiazole (B8754907)

Isothiazole is an aromatic five-membered heterocyclic compound containing one nitrogen and one sulfur atom in adjacent positions. The chemistry of isothiazoles is an intensively developed field, driven by the high biological activity found in its derivatives, which are used in new drugs and plant protection chemicals. thieme-connect.com Fusing the isothiazole ring with other ring systems, such as a benzene (B151609) ring, creates a class of compounds known as fused analogues.

These fused systems, such as benzoisothiazoles, are of significant interest. There are two main isomers of benzoisothiazole, depending on the arrangement of the sulfur and nitrogen atoms relative to the fused benzene ring: benzo[d]isothiazole and benzo[c]isothiazole (also known as 2,1-benzisothiazole). cdnsciencepub.comaksci.com Benzo[d]isothiazole, in particular, is a core structure in potent inhibitors for various biological targets. arkat-usa.org Fused isothiazole systems can also be incorporated into more complex structures, such as isothiazolo[5,4-b]quinolines, which have been studied for their antibacterial properties. niscpr.res.in

The synthesis of these fused rings is a key area of research. Methods often involve intramolecular cyclization reactions. For example, a copper-catalyzed intramolecular C–N cross-coupling reaction has been developed as an efficient approach to synthesize benzo[c]isothiazole 2-oxides. thieme-connect.com The development of robust synthetic methods is crucial for exploring the potential of these scaffolds in medicinal chemistry and materials science. acs.org

Structural Context of 4-Methylbenzo[c]isothiazole within the Benzo[c]isothiazole Class

This compound belongs to the benzo[c]isothiazole (or 2,1-benzisothiazole) class of compounds. aksci.com Its core structure consists of a benzene ring fused to an isothiazole ring. The designation "benzo[c]" indicates the fusion pattern, and "isothiazole" specifies the five-membered ring with adjacent sulfur and nitrogen atoms. The "4-Methyl" prefix indicates that a methyl group (–CH₃) is attached to the fourth carbon atom of the benzo[c]isothiazole framework.

The precise arrangement is clarified by its systematic synonym, "4-methyl-2,1-benzisothiazole". aksci.com This name specifies that the sulfur atom is at position 1 and the nitrogen atom is at position 2 of the heterocyclic portion of the fused ring system. The methyl group is located on the benzene ring portion of the molecule.

Specific physicochemical data for this compound is not widely available in published literature. However, its properties can be inferred from the general characteristics of the benzo[c]isothiazole class. The table below lists available and predicted properties for the related isomer, 4-methylbenzo[d]thiazole, to provide context, alongside the known identifiers for this compound.

Identifier/PropertyValueCompound
Chemical NameThis compoundThis compound
Synonym2,1-Benzisothiazole, 4-methyl- aksci.comThis compound
Molecular FormulaC₈H₇NS nih.gov4-Methylbenzo[d]thiazole (Isomer)
Molecular Weight149.21 g/mol nih.gov4-Methylbenzo[d]thiazole (Isomer)
Boiling Point247.9°C at 760 mmHg lookchem.com4-Methylbenzo[d]thiazole (Isomer)
Density1.217 g/cm³ lookchem.com4-Methylbenzo[d]thiazole (Isomer)
Flash Point108.1°C lookchem.com4-Methylbenzo[d]thiazole (Isomer)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-8-7(6)5-10-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALUYSOAGKZVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NSC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo C Isothiazole and 4 Methylbenzo C Isothiazole Derivatives

Strategies for Benzo[c]isothiazole (B8754907) Ring Formation

The construction of the benzo[c]isothiazole ring can be achieved through various synthetic strategies, primarily involving the formation of the isothiazole (B42339) ring fused to a benzene (B151609) ring. These methods can be broadly categorized into intramolecular cyclization, intermolecular heterocyclization, and oxidative annulation reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of benzo[c]isothiazole derivatives, typically involving the formation of a nitrogen-sulfur bond. These reactions often utilize transition metal catalysts to facilitate the ring closure. Copper and rhodium catalysts have been shown to be effective in promoting such transformations.

One notable example is the copper-catalyzed intramolecular C-N cross-coupling reaction to form benzo[c]isothiazole 2-oxides. dntb.gov.ua This approach offers a modular and efficient route with the advantages of readily available starting materials and high yields. While this method yields the 2-oxide derivative, it is a significant demonstration of an intramolecular cyclization pathway to the core benzo[c]isothiazole structure.

Rhodium catalysts have also been employed in intramolecular cyclizations, such as in the synthesis of bicyclic isothiazoles through the transannulation of cyanothiadiazoles. nih.gov Additionally, rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones represents a method for forming cyclic systems, which can be conceptually applied to the synthesis of heterocyclic structures. organic-chemistry.orgnih.gov

Catalyst/ReagentStarting MaterialProductYield (%)Reference
Cu(OAc)₂2-SulfamoylbenzamideBenzo[c]isothiazole 2-oxideup to 95% dntb.gov.ua
[RhCl(cod)]₂α,β-unsaturated ester with a tethered aldehydeβ-hydroxylactoneHigh beilstein-journals.org
Rh₂(OAc)₄α-Aryl-α-diazo ketoneα-Aryl cyclopentanoneHigh organic-chemistry.orgnih.gov

Intermolecular Heterocyclization Reactions (e.g., [4+1], [3+2] Cycloadditions)

Intermolecular cycloaddition reactions provide a convergent approach to the benzo[c]isothiazole skeleton by combining two or more components in a single step. Among these, [3+2] cycloadditions are particularly well-documented for the construction of five-membered heterocyclic rings.

A notable example involves the highly diastereoselective 1,3-dipolar cycloaddition of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrones. researchgate.net This reaction leads to the formation of spiroisoxazolidinyl-benzoisothiazoline derivatives, demonstrating a method to construct complex molecular architectures based on the benzo[c]isothiazole framework. researchgate.net While this method functionalizes a pre-existing benzoisothiazole derivative, it exemplifies the utility of [3+2] cycloaddition chemistry in this context. The synthesis of other spiro heterocyclic systems, such as spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes], also utilizes [3+2] cycloaddition strategies, highlighting the broad applicability of this reaction type. researchgate.net

Reactant 1Reactant 2Product TypeCatalyst/ConditionsReference
Benzoisothiazole-2,2-dioxide-3-ylideneNitroneSpiroisoxazolidinyl-benzoisothiazolineThermal researchgate.net
N-phenacylbenzothiazolium bromidesAromatic aldehydes and indane-1,3-dioneSpiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes]Triethylamine researchgate.net

Oxidative Annulation Methodologies for Benzo[c]isothiazole 2-Oxides

Oxidative annulation represents a direct and atom-economical approach to the synthesis of benzo[c]isothiazole 2-oxides. These reactions typically involve the formation of both a C—S and a N—S bond in a single operation, often with the assistance of a metal catalyst and an oxidant.

A modular and efficient synthesis of benzo[c]isothiazole 2-oxides has been developed through a copper-catalyzed intramolecular C–N cross-coupling reaction, which can be classified as a cycloamidation. dntb.gov.ua This method demonstrates broad substrate scope and provides excellent yields. dntb.gov.ua In a related context, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been used to construct the isomeric benzo[d]isothiazole ring system, showcasing the utility of transition metals in such transformations. arkat-usa.org

CatalystStarting MaterialProductYield (%)Reference
Cu(OAc)₂2-SulfamoylbenzamideBenzo[c]isothiazole 2-oxideup to 95% dntb.gov.ua
[Cp*Rh(MeCN)₃][SbF₆]₂Benzimidate and SulfurBenzo[d]isothiazoleHigh arkat-usa.org

Functionalization and Derivatization of the Benzo[c]isothiazole Core

Once the benzo[c]isothiazole nucleus is formed, further derivatization can be achieved through various functionalization reactions. Direct C-H activation and cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the heterocyclic scaffold.

Direct C-H Activation Strategies

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. Palladium-catalyzed direct arylation is a common method for this purpose.

While direct C-H activation studies on benzo[c]isothiazole are not extensively reported, related benzofused N-heterocycles serve as excellent models for the potential reactivity of the benzo[c]isothiazole core. For instance, the palladium-catalyzed direct C-H arylation of benzothiazoles (the constitutional isomer of benzo[c]isothiazole) with aryl chlorides and aryltrimethylammonium triflates has been well-documented. acs.orgnih.gov These reactions, often facilitated by N-heterocyclic carbene (NHC) ligands, demonstrate the feasibility of forming C-C bonds at specific positions on the benzothiazole (B30560) ring. researchgate.net Such methodologies could likely be adapted for the selective functionalization of the 4-methylbenzo[c]isothiazole core.

Catalyst SystemHeterocycleCoupling PartnerProductReference
Pd(OAc)₂ / PPh₃BenzothiazoleIodo(hetero)arenes2-Arylbenzothiazole chemrxiv.org
NHC-Pd(II)-Im complex(Benzo)oxazoleAryl chlorides2-Aryl(benzo)oxazole acs.org
Pd(OAc)₂ / P(o-tol)₃BenzothiazoleAryltrimethylammonium triflates2-Arylbenzothiazole nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the synthesis of biaryl compounds and for the functionalization of heterocyclic systems. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate.

The application of the Suzuki-Miyaura reaction for the post-functionalization of a benzo beilstein-journals.orgarkat-usa.orgthiazolo[3,2-c] dntb.gov.uaarkat-usa.orgchemrxiv.orgnih.govoxadiazaborinine core highlights its utility in modifying complex benzothiazole-containing systems. arkat-usa.org Furthermore, various C-C cross-coupling reactions of benzothiadiazole, thiophene, and thiazole (B1198619) derivatives have been efficiently performed, suggesting that a pre-halogenated this compound could be a suitable substrate for introducing diverse aryl and heteroaryl groups. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.gov

Catalyst SystemSubstrateCoupling PartnerProductReference
Pd(OAc)₂ / XPhosBrominated diazocine4-BromotolueneArylated diazocine nih.gov
Pd(dba)₃ / SPhosHalogenated benzo[a]phenothiazinePhenylboronic acidPhenylated benzo[a]phenothiazine researchgate.net
Pd(OAc)₂ / PBut₂MeHBF₄4,8-Dibromobenzo[1,2-d:4,5-d′]bis( dntb.gov.uachemrxiv.orgnih.govthiadiazole)Halogenated thiophenesThienylated benzo-bis-thiadiazole nih.gov

Nucleophilic Substitution Reactions

Direct studies on the nucleophilic substitution reactions of this compound are not extensively detailed in available research. However, the general reactivity of related electron-deficient heterocyclic systems can provide insights. Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalization, particularly if the benzo[c]isothiazole ring is activated by electron-withdrawing groups. In related fused thiadiazole systems, which are also electron-deficient, nucleophilic substitution of halogen atoms with amines has been demonstrated. mdpi.com For example, reactions on 4,8-dibromobenzo[1,2-d:4,5-d']bis( dntb.gov.uaresearchgate.netacs.orgthiadiazole) with amines like morpholine (B109124) or piperidine (B6355638) can proceed under mild conditions to yield mono-substituted products. mdpi.com Achieving di-substitution often requires more forceful conditions, such as heating to 130°C in DMF, because the introduction of a donor group from the first substitution deactivates the ring toward further attack. mdpi.com In other instances, nucleophile-induced ring contractions have been observed in complex systems containing a 1,4-benzothiazine moiety, leading to the formation of a 1,3-benzothiazole derivative. nih.gov This type of transformation is initiated by a nucleophilic attack at an electrophilic carbon, leading to the cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization. nih.gov

Advanced Synthetic Protocols and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and atom-economical methods. For the benzo[c]isothiazole framework, several advanced protocols are emerging that align with the principles of green chemistry.

Metal-Catalyzed Synthetic Routes (e.g., Copper-Catalyzed C-N Cross-Coupling)

Metal-catalyzed reactions are pivotal in modern organic synthesis, and copper catalysis has proven particularly effective for constructing the benzo[c]isothiazole core. A recently developed modular and efficient approach provides access to benzo[c]isothiazole 2-oxides through a copper-catalyzed intramolecular C-N cross-coupling reaction. dntb.gov.ua This cycloamidation protocol demonstrates broad substrate scope, scalability, and provides outstanding yields of up to 95%. dntb.gov.ua The use of readily available starting materials further enhances its utility in both pharmaceutical and chemical industries. dntb.gov.ua

Copper catalysis is also employed in the synthesis of other related sulfur-heterocycles. For example, a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur can be used to access benzodithiole derivatives. acs.org Furthermore, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient method for synthesizing 2-substituted benzothiazoles, highlighting the versatility of copper in forming C-S and C-N bonds in fused aromatic systems. organic-chemistry.org

Table 1: Copper-Catalyzed Synthesis of Benzo[c]isothiazole 2-Oxides This table is based on data for the synthesis of benzo[c]isothiazole 2-oxides via intramolecular C-N cross-coupling. dntb.gov.ua

Entry Substrate Catalyst Base Solvent Temp (°C) Yield (%)
1 2-Bromobenzenesulfonamide derivative CuI (10 mol%) K2CO3 Dioxane 110 95
2 2-Chloro-4-methylbenzenesulfonamide derivative CuI (10 mol%) K2CO3 Dioxane 110 92
3 2,4-Dichlorobenzenesulfonamide derivative CuI (10 mol%) K2CO3 Dioxane 110 88
4 2-Bromo-5-methoxybenzenesulfonamide derivative CuI (10 mol%) K2CO3 Dioxane 110 91

Electrochemical Synthesis

Electrochemical synthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. This method has been successfully applied to the synthesis of the isomeric benzothiazoles. researchgate.netrsc.org For instance, an external oxidant-free intramolecular dehydrogenative C–S cross-coupling can be achieved under electrolytic conditions to produce various 2-aminobenzothiazoles from N-aryl thioamides. rsc.org Another electrochemical approach enables the cyanation of benzothiazole derivatives using trimethylsilyl (B98337) cyanide as a cyanide source. jst.go.jp However, while electrochemical methods are established for the benzo[d]thiazole isomer, specific protocols for the synthesis of the benzo[c]isothiazole scaffold are not prominently featured in the current literature. researchgate.netresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a cornerstone of green chemistry by dramatically reducing reaction times, improving yields, and often enabling solvent-free conditions. ijpbs.com This technology has been extensively used for the synthesis of benzothiazole derivatives. nih.govresearchgate.net For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be achieved rapidly under microwave irradiation, sometimes using green solvents like glycerol (B35011) or even biocatalysts. nih.govsemanticscholar.org One-pot microwave-assisted cyclocondensation of 2-aminothiophenols with aldehydes is another efficient route to benzothiazole libraries. ias.ac.in Despite its widespread application for synthesizing related heterocycles, specific microwave-assisted protocols dedicated to the formation of the benzo[c]isothiazole ring system are not as commonly reported.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing waste, saving time, and minimizing purification steps. The Hantzsch thiazole synthesis is a classic example that can be performed as a one-pot, multi-component procedure to generate thiazole derivatives. mdpi.com Chemoenzymatic one-pot MCRs have also been developed for synthesizing thiazole derivatives under mild conditions. mdpi.com While MCRs are a powerful tool for building heterocyclic libraries, including various isothiazole and thiazole derivatives, their specific application for the direct construction of the benzo[c]isothiazole core is not well-documented in the available literature. researchgate.netacs.org

Chemical Reactivity and Mechanistic Investigations of Benzo C Isothiazole Systems

General Reaction Pathways and Transformation Mechanisms

Benzo[c]isothiazole (B8754907) and its derivatives can undergo a variety of chemical transformations, influenced by the reaction conditions and the nature of the substituents. Unlike their benzo[d]isothiazole counterparts, which are well-studied, the reactivity of benzo[c]isothiazoles is less documented. However, general principles of heterocyclic chemistry allow for the prediction of several key reaction pathways.

One of the significant reactions of isothiazoles is their propensity to undergo ring-opening upon treatment with nucleophiles thieme-connect.com. This reactivity is attributed to the inherent strain in the isothiazole (B42339) ring and the electrophilic nature of the sulfur atom. For benzo[c]isothiazole systems, nucleophilic attack can lead to the cleavage of the S-N bond, forming substituted 2-aminothiophenol (B119425) derivatives.

Furthermore, the isothiazole ring can participate in cycloaddition reactions, although this is less common for the benzo-fused systems due to their aromatic stability. Thermal or photochemical conditions can sometimes promote rearrangements and isomerizations, leading to the formation of other heterocyclic structures. For instance, the photoisomerization of isothiazole to thiazole (B1198619) has been reported, suggesting that similar transformations could be possible for benzo[c]isothiazoles under specific conditions rsc.org.

Mechanistic investigations into the transformations of isothiazole derivatives often reveal complex pathways involving radical or ionic intermediates. For example, the synthesis of isothiazoles can proceed through a sequential imine formation, cyclization, and aerial oxidation cascade thieme-connect.com. Such mechanistic insights are crucial for understanding and predicting the reactivity of substituted benzo[c]isothiazoles like 4-Methylbenzo[c]isothiazole.

The presence of the methyl group at the 4-position in this compound is expected to influence the reactivity of the benzene (B151609) ring through its electron-donating inductive effect. This can affect the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the methyl group.

Photochemical Reactivity and Isomerization Processes

The interaction of light with benzo[c]isothiazole systems can induce a range of photochemical reactions, including excited-state rearrangements, isomerizations, and decomposition pathways. The specific outcomes are highly dependent on the wavelength of irradiation, the solvent, and the presence of other reactants.

Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state. In this state, the distribution of electrons is altered, making the molecule more susceptible to transformations that are not observed in the ground state. Theoretical studies on simpler methylisothiazoles suggest that upon photoexcitation, the molecule moves from the Franck-Condon region to a conical intersection, which facilitates the conversion to photoproducts rsc.org. These computational models indicate that various reaction pathways, including internal cyclization-isomerization, ring contraction-ring expansion, and direct routes, are possible for the photochemical isomerization of isothiazoles rsc.org. For this compound, similar excited-state dynamics would be expected, potentially leading to rearrangements of the heterocyclic core.

Experimental evidence suggests that the photodecomposition of benzo[c]isothiazoles can lead to either ring-opened products or dimers, which is in contrast to the photochemical behavior of their oxygen and nitrogen analogues rsc.org. The initial step in the photodecomposition is likely the homolytic cleavage of the weak S-N bond, generating a diradical intermediate. This reactive species can then undergo further reactions.

Ring-opening would result in the formation of a transient species that could be trapped by solvents or other reagents. Dimerization, on the other hand, would involve the combination of two benzo[c]isothiazole-derived radicals to form a more complex molecular structure. The specific pathway followed would be influenced by the stability of the intermediates and the reaction conditions. The presence of the methyl group in this compound could influence the stability of the radical intermediates, potentially favoring one decomposition pathway over another.

While not directly documented for this compound, related heterocyclic systems can undergo oxidative photochemical cyclization to form more complex fused structures. For instance, a method for the photochemical synthesis of 2,7-diarylbenzo[1,2-d:4,3-d']bis(thiazoles) has been developed, which involves the blue light-induced photochemical cyclization of N,N'-(1,4-aryl)dithioamides in the presence of an oxidant acs.orgnih.gov. This process demonstrates the feasibility of using photochemical methods to construct fused thiazole-containing systems.

In a hypothetical scenario, if this compound were to undergo a photochemical reaction in the presence of a suitable reaction partner and an oxidant, it is conceivable that oxidative cyclization could occur. This could potentially lead to the formation of novel, larger polycyclic aromatic systems containing the isothiazole moiety. The reaction would likely proceed through a radical mechanism, initiated by photoexcitation of the benzo[c]isothiazole.

Electrophilic and Nucleophilic Reactivity at the Benzo[c]isothiazole Core

The benzo[c]isothiazole ring system exhibits a dual reactivity profile, being susceptible to both electrophilic and nucleophilic attack at different positions. The electron distribution within the heterocyclic ring and the fused benzene ring dictates the preferred sites of reaction.

Electrophilic Attack: The benzene ring of this compound is the more likely site for electrophilic aromatic substitution. The isothiazole ring is generally considered to be electron-deficient and therefore deactivating towards electrophilic attack. The methyl group at the 4-position is an activating group and will direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5, and 7). Thus, nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily on the benzene portion of the molecule.

Nucleophilic Attack: The isothiazole part of the molecule is more susceptible to nucleophilic attack. The carbon and sulfur atoms of the isothiazole ring are relatively electron-deficient. Nucleophiles can attack the sulfur atom, leading to the cleavage of the S-N bond and ring-opening of the isothiazole thieme-connect.com. This is a common reaction pathway for isothiazol-3(2H)-ones and their benzo[d] fused analogues with cellular thiols researchgate.net. Similarly, strong nucleophiles could potentially attack the carbon atoms of the isothiazole ring in this compound, leading to substitution or ring transformation reactions. The precise site of nucleophilic attack would be influenced by the nature of the nucleophile and the reaction conditions.

Mechanistic Studies of Select Chemical Transformations

The mechanism of photochemical isomerization in methylisothiazoles has been studied theoretically, suggesting the involvement of conical intersections that facilitate the transformation from the excited state back to the ground state of the isomer rsc.org. Such a mechanism likely applies to the photoisomerization of benzo[c]isothiazoles as well.

The ring-opening of isothiazol-3(2H)-one derivatives by thiols is proposed to proceed via a nucleophilic attack of the thiol on the sulfur atom of the isothiazole ring, followed by cleavage of the S-N bond researchgate.net. This results in the formation of a disulfide and an amide. A similar mechanism can be envisioned for the reaction of this compound with strong nucleophiles.

Mechanistic investigations into the synthesis of benzothiazoles, which are isomeric to benzoisothiazoles, often involve an initial condensation reaction followed by an intramolecular cyclization and subsequent oxidation or rearrangement nih.gov. For instance, the reaction of 2-aminothiophenol with aldehydes proceeds through the formation of a Schiff base intermediate, which then cyclizes and is oxidized to the benzothiazole (B30560). While the synthetic routes to benzo[c]isothiazoles are different, the mechanistic principles of cyclization and bond formation are often analogous.

The table below summarizes the expected reactivity of this compound based on the chemistry of related compounds.

Reaction TypeReagent/ConditionProbable Product(s)Mechanistic Features
Photochemical Isomerization UV lightIsomeric thiazole or other heterocyclic systemsInvolves excited states and conical intersections.
Photodecomposition UV lightRing-opened products, DimersHomolytic cleavage of the S-N bond to form a diradical intermediate.
Electrophilic Substitution Electrophile (e.g., HNO₃/H₂SO₄)Substituted on the benzene ring (positions 3, 5, or 7)Electrophilic aromatic substitution, directed by the methyl group.
Nucleophilic Ring-Opening Strong nucleophile (e.g., R-SH)Substituted 2-aminothiophenol derivativeNucleophilic attack on the sulfur atom, leading to S-N bond cleavage.

Advanced Spectroscopic and Structural Characterization of 4 Methylbenzo C Isothiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For benzisothiazole derivatives, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms and the chemical environment of each nucleus.

In ¹H NMR spectra of related benzothiazole (B30560) compounds, aromatic protons typically appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm. The methyl group protons at the 4-position are expected to resonate as a singlet in the upfield region, typically around 2.0-2.5 ppm. For instance, in studies of aminophenyl benzothiazole derivatives, aromatic protons present as a series of doublets and triplets, consistent with the substituted benzene (B151609) ring structure. uq.edu.au The chemical shifts are influenced by the electronic effects of the fused heterocyclic ring and any substituents present.

In ¹³C NMR spectroscopy, the carbon atoms of the fused benzene and isothiazole (B42339) rings exhibit signals in the aromatic region (approximately 110-150 ppm). The methyl carbon at the 4-position would typically appear at a much higher field, around 20-25 ppm. illinois.edu The quaternary carbons, particularly those adjacent to the heteroatoms (nitrogen and sulfur), are shifted further downfield due to deshielding effects. For example, the carbon atom at the C2 position in the thiazole (B1198619) ring of some derivatives has a chemical shift of around 290 ppm. uq.edu.au

Table 1: Representative NMR Data for Substituted Benzothiazole Analogues

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹HAromatic (Ar-H)7.0 - 8.0
¹HMethyl (-CH₃)~2.4
¹³CAromatic (Ar-C)115 - 150
¹³CMethyl (-CH₃)~21
¹³CC-S/C-N>150

Note: Data is generalized from various benzothiazole and isothiazole analogues. uq.edu.auillinois.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides insight into the functional groups and bonding arrangements within a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For benzothiazole, a closely related analogue, the FTIR and Raman spectra have been extensively studied. researchgate.net Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=N Stretching: The characteristic C=N stretching vibration of the isothiazole ring is expected to produce a strong band in the 1600–1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations (C=C) give rise to several bands in the 1400–1600 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration is typically weaker and appears in the 600–800 cm⁻¹ region of the spectrum.

Ring Vibrations: The entire heterocyclic system exhibits characteristic ring breathing and deformation modes throughout the fingerprint region (<1500 cm⁻¹).

FTIR and Raman spectroscopy are complementary techniques; vibrations that are strong in Raman may be weak in FTIR, and vice versa. scielo.org.mx This complementarity allows for a more complete assignment of all vibrational modes. researchgate.net

Table 2: Key Vibrational Frequencies for Benzothiazole Analogues

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Methyl C-H Stretch2850 - 2980FTIR, Raman
C=N Stretch1600 - 1650FTIR, Raman
Aromatic C=C Stretch1400 - 1600FTIR, Raman
C-S Stretch600 - 800FTIR, Raman

Note: Frequencies are based on data for benzothiazole and related heterocyclic compounds. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photophysical Properties)

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and heterocyclic compounds like 4-Methylbenzo[c]isothiazole exhibit characteristic absorption bands in the ultraviolet and visible regions. These absorptions correspond to π→π* and n→π* transitions.

For benzothiazole derivatives, typical UV spectra show multiple absorption bands. researchgate.net Strong absorptions below 300 nm are generally assigned to π→π* transitions within the fused aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the benzene ring and the specific isomeric form of the heterocycle. researchgate.net The introduction of a methyl group may cause a slight bathochromic (red) shift in the absorption maxima. The photophysical properties, such as fluorescence, are also highly dependent on the molecular structure. Many isothiazole and benzothiazole derivatives are known to be fluorescent, making them useful as organic chromophores. researchgate.netrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₈H₇NS), the molecular weight is 149.21 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 149. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₇NS.

The fragmentation of aromatic and heterocyclic systems is often characterized by the stability of the ring structures. libretexts.org Common fragmentation pathways for benzothiazole and benzisothiazole derivatives can include:

Loss of small molecules: Cleavage of the isothiazole ring can lead to the loss of stable neutral molecules like HCN.

Cleavage of substituents: The molecular ion may lose a methyl radical (•CH₃), resulting in a fragment at m/z 134.

Ring fragmentation: The fused ring system can undergo more complex fragmentation, leading to characteristic ions that reveal the core structure. researchgate.net For example, the fragmentation of the thiazole ring can involve the release of acetylene. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions.

Spectroelectrochemical Techniques for Redox Behavior Analysis

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of redox-active species. ossila.com This technique allows for the in situ characterization of radical ions or other intermediates that are generated at an electrode surface.

For a compound like this compound, cyclic voltammetry could be used to determine its oxidation and reduction potentials. By coupling this with UV-Vis or EPR spectroscopy, one could observe the spectral changes that occur as the molecule is oxidized or reduced. This provides information on the electronic structure of the resulting radical cations or anions, including the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com Such studies are crucial for understanding the electron-transfer properties of the molecule, which is relevant for applications in materials science and electronics.

Computational and Theoretical Chemistry of Benzo C Isothiazole Systems

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. scirp.orgproteobiojournal.com It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). proteobiojournal.comnih.gov Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-31+G**) are commonly employed to perform these calculations. scirp.orgnih.gov

For a molecule like 4-Methylbenzo[c]isothiazole, DFT calculations would predict the precise bond lengths, bond angles, and dihedral angles of its ground state. proteobiojournal.com By analogy with studies on benzothiazole (B30560) derivatives, it is expected that the fusion of the benzene (B151609) and isothiazole (B42339) rings results in a planar bicyclic structure. The addition of a methyl group at the C4 position would introduce local changes to the geometry. DFT calculations on related benzothiazole compounds show that the presence of different substituents does not dramatically alter the core geometry of the fused ring system. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Benzothiazole Derivatives (Calculated via DFT) (Note: This data is for the isomeric benzothiazole system and serves as an illustrative example of DFT outputs.)

ParameterBond Length (Å)Bond Angle (°)
S1–C11.765-
C4–C3–S1-128.8
C7-N131.390-
C7-S14-C1-88.5

Data sourced from studies on 2-(4-aminophenyl)benzothiazole and similar structures. The exact values for this compound would require specific calculation. proteobiojournal.com

Frontier Molecular Orbital Analysis: HOMO-LUMO Gap and Electron Transition Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the electronic properties and reactivity of molecules. proteobiojournal.commdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com

HOMO : Represents the ability of a molecule to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and less stable. scirp.org

In benzothiazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.net Substituents on the ring system can significantly influence the energies of these orbitals and the size of the energy gap. Electron-donating groups (like -CH₃) tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often leading to a smaller energy gap and increased reactivity. mdpi.comrsc.org For this compound, the electron-donating methyl group would be expected to raise the HOMO energy level, potentially decreasing the HOMO-LUMO gap compared to the unsubstituted parent compound and thus increasing its reactivity.

Table 2: Illustrative FMO Data for Substituted Benzothiazoles (Calculated via DFT) (Note: This data demonstrates substituent effects on the isomeric benzothiazole system.)

Compound (Substituent at position 2)EHOMO (eV)ELUMO (eV)ΔE (eV)
Benzothiazole (H)-0.2523-0.06820.1841
2-OH_BTH-0.2591-0.05330.2058
2-NH₂_BTH-0.2451-0.05530.1898
2-SCH₃_BTH-0.2483-0.09530.1530

Data adapted from a theoretical study on benzothiazole derivatives. scirp.org

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying the sites most susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) reactions. scirp.org

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These are the most likely sites for electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and sulfur.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.

Green/Yellow Regions : Represent areas of neutral or near-zero potential.

For a benzo[c]isothiazole (B8754907) system, MEP analysis would likely show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for interaction with electrophiles. scirp.org The hydrogen atoms on the benzene ring would exhibit positive potential (blue), while the fused ring system itself would show varying potentials, guiding the approach of other reactants. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Calculations

QTAIM : The Quantum Theory of Atoms in Molecules, developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. QTAIM analysis can characterize the nature of atomic interactions, distinguishing between shared interactions (covalent bonds) and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces).

NCI Plots : The Non-Covalent Interactions (NCI) index is a visualization method that helps identify and characterize weak, non-covalent interactions within and between molecules. nih.gov NCI plots are generated based on the electron density and its reduced density gradient. They display isosurfaces that are color-coded to distinguish different types of interactions:

Blue surfaces : Indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces : Represent weak, attractive van der Waals interactions.

Red surfaces : Signify repulsive steric clashes.

For this compound, QTAIM and NCI analyses would be used to characterize the covalent bonds forming the ring structure and to identify any intramolecular non-covalent interactions, such as weak hydrogen bonds or van der Waals contacts involving the methyl group and adjacent parts of the molecule. dntb.gov.ua These analyses are crucial for understanding the forces that determine the molecule's conformation and how it interacts with other molecules. rsc.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. uci.edursc.org It is widely used to calculate the energies of electronic transitions, which correspond to the absorption of light by a molecule. rsc.org

TDDFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, providing information on the wavelengths of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). researchgate.net This allows for a direct comparison between theoretical predictions and experimental spectroscopic data. The analysis of the orbitals involved in these electronic transitions (e.g., HOMO to LUMO) reveals their nature, such as π→π* or n→π* transitions, which is fundamental to understanding the photophysical properties of the compound. nih.gov

Computational Prediction of Molecular Reactivity and Stability

The data obtained from DFT calculations, particularly from FMO analysis, can be used to compute a range of "global reactivity descriptors" that quantify a molecule's stability and reactivity. scirp.org A molecule with a large HOMO-LUMO gap is considered "hard," meaning it is less polarizable and less reactive. mdpi.com A molecule with a small gap is "soft," indicating it is more polarizable and more reactive. mdpi.com

Key reactivity descriptors include:

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution. It is directly related to the HOMO-LUMO gap. (η ≈ (ELUMO - EHOMO)/2).

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Higher softness correlates with higher reactivity. scirp.org

Electronegativity (χ) : The power of an atom or molecule to attract electrons. (χ ≈ -(EHOMO + ELUMO)/2).

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. (ω = χ²/2η).

By calculating these indices for this compound, one could quantitatively predict its reactivity profile and compare it with other related heterocyclic systems. For instance, a low hardness value and a high electrophilicity index would suggest that the molecule is highly reactive. scirp.org Studies on substituted benzothiazoles have shown that electron-withdrawing groups increase hardness (decrease reactivity), while other groups can decrease the energy gap and hardness, making the molecule more reactive. mdpi.com

Coordination Chemistry and Supramolecular Assemblies Involving Benzo C Isothiazole Derivatives

Benzo[c]isothiazole (B8754907) as Ligands in Metal Complex Formation

In some instances, functional groups on the benzo[c]isothiazole scaffold can also participate in coordination. For example, amino-substituted derivatives can coordinate to a metal center through the exocyclic amino group, as has been observed in related benzothiadiazole complexes with zinc. scispace.comresearchgate.net The versatility of these ligands allows for the formation of complexes with diverse geometries and coordination numbers, influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

Table 1: Examples of Metal Complexes with Related Heterocyclic Ligands

LigandMetal IonCoordination ModeResulting Complex Geometry
4-Amino-2,1,3-benzothiadiazoleZn(II)Coordination via amino groupTetrahedral
Thiazole-derived Schiff basesCo(II), Ni(II), Cu(II), Zn(II)Coordination via imine and thiazole (B1198619) nitrogenOctahedral or Square Planar
Isothiazole-containing compoundsVarious transition metalsPotential for catalysis and pesticide developmentVaries

Non-Covalent Interactions and Self-Assembly in Solid State

The solid-state architecture of benzo[c]isothiazole derivatives is dictated by a network of non-covalent interactions. These weak forces are crucial in determining the crystal packing and, consequently, the material's physical properties.

Hydrogen bonds are a predominant force in the self-assembly of molecules containing hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen, oxygen, or sulfur atoms). In derivatives of benzo[c]isothiazole that possess amino or hydroxyl substituents, extensive hydrogen bonding networks can be anticipated. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular structures. For instance, in related heterocyclic systems, N-H···N and N-H···O hydrogen bonds are commonly observed, linking molecules into chains or sheets. nih.gov The sulfur atom of the isothiazole (B42339) ring can also act as a weak hydrogen bond acceptor, participating in N-H···S interactions.

When halogen substituents are present on the benzo[c]isothiazole framework, halogen bonding can play a crucial role in directing the supramolecular assembly. A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as a nitrogen or oxygen atom). This interaction is highly directional and has been increasingly utilized in the field of crystal engineering. nih.gov

Lone pair-π interactions, where the lone pair of electrons on a heteroatom interacts with the π-system of an aromatic ring, can also contribute to the stability of the crystal lattice.

Crystal Engineering of Benzo[c]isothiazole Derivatives

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable nature of hydrogen bonding and halogen bonding makes them powerful tools in the rational design of the crystal structures of benzo[c]isothiazole derivatives. By strategically placing functional groups that can participate in these interactions, it is possible to control the formation of specific supramolecular synthons, which are robust and predictable structural motifs. This control over the solid-state architecture allows for the tuning of material properties such as solubility, melting point, and optical behavior. The study of functionalized 2,1,3-benzothiadiazoles has provided insights into how these principles can be applied to engineer organic solids. scispace.comresearchgate.net

Polymorphism and its Impact on Supramolecular Organization

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While there is no specific report on the polymorphism of 4-Methylbenzo[c]isothiazole, it is a phenomenon observed in many heterocyclic compounds. nih.gov The formation of different polymorphs is often a result of subtle changes in crystallization conditions, which can lead to different arrangements of molecules in the crystal lattice and, therefore, different supramolecular organizations. The study of polymorphism is critical in the pharmaceutical and materials sciences, as the properties of a product can be significantly impacted by the specific crystalline form present.

Applications in Advanced Materials Science and Energy Technologies

Organic Semiconductors and Optoelectronic Materials

The thiazole (B1198619) and isothiazole (B42339) moieties are recognized as important building blocks in the field of organic electronics due to their electron-accepting nature. nih.govresearchgate.net This property is crucial for developing n-type (electron-transporting) and ambipolar semiconductors, which are essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govsemanticscholar.org The performance of these materials is highly dependent on their molecular structure, which influences frontier energy levels (HOMO/LUMO), charge carrier mobility, and stability. nih.gov

The electron-deficient character of the imine (C=N) group within the isothiazole ring system makes it a suitable candidate for creating electron transport materials. nih.gov In organic semiconductors, efficient electron transport requires low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate electron injection from electrodes. The incorporation of electron-accepting units like benzothiadiazole or thiazolobenzotriazole, which are structurally related to benzo[c]isothiazole (B8754907), has been shown to lower LUMO levels and promote n-type behavior. nih.gov For instance, a comparison between semiconductors containing benzothiadiazole (BT) and thiazolobenzotriazole (TBZ) acceptor units revealed that the TBZ-based material exhibited an order of magnitude higher electron mobility, partly due to a deeper LUMO level that facilitated better electron injection. nih.gov This suggests that the benzo[c]isothiazole core could similarly be used to engineer materials with dominant electron-transport characteristics.

Table 1: Properties of Related n-Type Organic Semiconductors

Compound Family Key Acceptor Unit Electron Mobility (μe) LUMO Level (eV) Application
Rylene Derivatives Naphthalenediimide (NDI) High Approx. -3.8 to -4.1 OFETs
Thiazole-based Polymers Thiazolothiazole Variable Approx. -3.5 to -3.9 OFETs, OPVs

Note: Data is for representative compounds from the cited families, not specifically 4-Methylbenzo[c]isothiazole.

Small molecule organic semiconductors offer advantages such as high purity, well-defined structures, and good batch-to-batch reproducibility. tcichemicals.com The development of these materials relies on versatile molecular building blocks that can be systematically modified to tune their optoelectronic properties. tcichemicals.com Heterocyclic compounds like this compound can serve as core units or "building blocks" in the synthesis of larger, π-conjugated systems. nih.gov By functionalizing the benzo[c]isothiazole core with reactive groups such as halogens (e.g., bromine) or boronic acid esters, it can be readily incorporated into complex molecular architectures through established cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This modular approach allows for the precise control over properties like the optical bandgap, energy levels, and molecular packing, which are critical for device performance. tcichemicals.comnih.gov

Dyes and Fluorogenic Compounds

The thiazole heterocyclic core is a key component in a variety of fluorescent dyes and fluorogenic probes. chim.it These compounds are characterized by their ability to absorb and emit light, with properties that can be tuned by modifying their chemical structure. chim.it While many thiazole-based dyes are inherently fluorescent, some are designed to be fluorogenic, meaning their fluorescence is significantly enhanced upon binding to a specific target, such as a biological macromolecule. nih.govnih.gov

Analogues of the commercial DNA stain Thiazole Orange (TO) demonstrate this principle. These molecules typically have low fluorescence in solution but become strongly emissive upon intercalation into the double helix of DNA. nih.gov This "light-up" property is highly desirable for bioimaging as it reduces background noise. The synthesis of novel TO analogues with different substituents on the benzothiazole (B30560) and quinoline (B57606) rings allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths. nih.govnih.gov The benzo[c]isothiazole scaffold, as a structural isomer of benzothiazole, could potentially be integrated into similar dye structures to create novel probes with unique spectral characteristics.

Corrosion Inhibitors

Heterocyclic compounds containing nitrogen and sulfur atoms are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. rsc.orgmdpi.com The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org

Studies on benzothiazole derivatives have shown that the adsorption process involves the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic system, which interact with the vacant d-orbitals of the metal atoms. rsc.orgresearchgate.net This interaction leads to the formation of a stable, coordinated layer on the surface. The specific functional groups attached to the benzothiazole ring can further influence the inhibitor's effectiveness. For example, 2-mercaptobenzothiazole (B37678) and 2-aminobenzothiazole (B30445) have both demonstrated significant corrosion inhibition for electro-galvanised steel in saline solutions. rsc.org Given that this compound contains the same key heteroatoms (N and S) and a fused aromatic ring, it is expected to exhibit similar properties and function as a potential corrosion inhibitor.

Catalytic Applications of Benzo[c]isothiazole-Metal Complexes

The nitrogen and sulfur atoms in the isothiazole ring are capable of coordinating with various transition metal ions to form stable metal complexes. researchgate.netthieme-connect.com These coordination compounds have found applications in catalysis, where the metal center acts as the active site for chemical transformations. thieme-connect.com

Ruthenium complexes featuring benzothiazole-based ligands, for instance, have been successfully employed as catalysts in reactions such as the stereoselective reduction of ketones and hydrogen transfer reactions. nih.govfrontiersin.org Similarly, palladium complexes with isothiazole-derived ligands are being explored for their catalytic activity in cross-coupling reactions, which are fundamental in organic synthesis. thieme-connect.com The benzo[c]isothiazole scaffold can act as a C,N-chelating ligand, where it coordinates to a metal center through the ring nitrogen and a carbon atom of the fused benzene (B151609) ring. This chelation effect often enhances the stability and catalytic performance of the resulting organometallic complex. nih.govfrontiersin.org

Smart Materials (e.g., Molecular Switches, Photochromes)

Smart materials are designed to respond to external stimuli, such as light, heat, or pH, by changing their physical or chemical properties. Thiazole and isothiazole derivatives are being investigated as components for photochromic materials and molecular switches. chim.itresearchgate.net Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is the basis for applications like self-darkening lenses and optical data storage.

The incorporation of a thiazole ring into a larger molecular framework can lead to photoswitchable behavior. chim.it The electronic nature of the thiazole can influence the stability and switching kinetics of the different isomeric states. While specific examples utilizing the benzo[c]isothiazole core are not yet prominent, its rigid, aromatic structure combined with the electronic characteristics of the isothiazole ring makes it a plausible candidate for integration into the design of novel photochromic systems and molecular switches. researchgate.net

An extensive review of scientific literature and research databases reveals no specific studies on the application of This compound in the template-directed synthesis of nanostructures. This indicates that the use of this particular compound as a template or structure-directing agent for the formation of nanomaterials is not a documented area of research.

Template-directed synthesis is a versatile method for controlling the size, shape, and morphology of nanomaterials. It relies on the use of pre-existing structures, such as molecules, polymers, or porous membranes, to guide the assembly of new materials. While various organic molecules have been successfully employed as templates in nanotechnology, there is no available evidence to suggest that this compound has been investigated for this purpose.

Therefore, it is not possible to provide detailed research findings, data tables, or a comprehensive discussion on this topic as it pertains to this compound. Further research would be required to explore the potential of this compound in the field of advanced materials science and energy technologies through template-directed synthesis.

Future Research Directions and Interdisciplinary Prospects for 4 Methylbenzo C Isothiazole Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of isothiazole-containing structures has historically presented considerable challenges. dntb.gov.ua Future efforts concerning 4-Methylbenzo[c]isothiazole must prioritize the development of efficient, scalable, and environmentally benign synthetic routes. Drawing inspiration from progress in related heterocyclic chemistry, several promising avenues can be explored.

Modern synthetic strategies emphasizing green chemistry principles, such as solvent-free reactions, are highly desirable. researchgate.net Methodologies that avoid toxic solvents and minimize waste are crucial for sustainable chemical production. nih.gov For instance, electrochemical methods have emerged as a green and powerful tool for creating N–S bonds in related benzisothiazolones, a strategy that could be adapted for this compound synthesis. nih.gov Similarly, transition-metal-catalyzed reactions, including copper- and palladium-catalyzed intramolecular cyclizations, offer powerful tools for constructing the benzisothiazole core with high efficiency and functional group tolerance. nih.govnih.gov Investigating these catalytic systems for the specific synthesis of this compound from appropriately substituted precursors could provide high-yield, atom-economical pathways.

Table 1: Prospective Sustainable Synthetic Strategies for this compound

Synthesis Strategy Potential Advantages Key Research Focus
Electrochemical Cyclization Avoids chemical oxidants, mild conditions, high selectivity. nih.gov Optimization of electrode materials and reaction conditions for the specific substrate.
Metal-Catalyzed C-S/N-S Coupling High yields, functional group tolerance, potential for one-pot procedures. nih.govnih.gov Screening of catalysts (e.g., Cu, Pd) and ligands; investigation of reaction mechanisms.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. Development of solvent-free or green solvent conditions; temperature and power optimization.
Solvent-Free Condensation Reduced environmental impact, simplified purification, high atom economy. researchgate.net Identification of suitable starting materials and catalysts that function under neat conditions.

Exploration of Advanced Reactivity and Transformation Mechanisms

Understanding the intrinsic reactivity of the this compound core is fundamental to its application. The methyl group at the C4 position is expected to influence the regioselectivity of electrophilic and nucleophilic substitution reactions on the benzene (B151609) ring. Future research should systematically map this reactivity profile.

Key areas for exploration include advanced functionalization techniques like direct C-H activation, which allows for the introduction of new substituents without pre-functionalized starting materials. dntb.gov.ua The reaction of benzyne (B1209423) with related 2,1-benzisothiazoles has been shown to produce N-phenylated products, suggesting that cycloaddition pathways could be a fruitful area of investigation for this compound. rsc.org Furthermore, photochemical reactions and other transformations common to aromatic thiazoles, such as oxidation or donor-acceptor interactions, could unlock novel molecular architectures. nih.gov Mechanistic studies accompanying these reactivity screenings will be essential to build a predictive model for the chemical behavior of this specific heterocycle.

Expansion of Computational Modeling for Complex Systems

Computational chemistry offers a powerful lens through which to predict and understand the properties of this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) and other in silico methods can provide deep insights into the molecule's electronic structure, conformational preferences, and spectroscopic features. researchgate.net

Future computational studies should focus on several key areas. Firstly, calculating the molecule's frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP) can predict its reactivity and sites susceptible to electrophilic or nucleophilic attack. researchgate.net This data can guide the design of the synthetic and functionalization reactions discussed previously. Secondly, thermodynamic calculations can determine the stability of different isomers and reaction intermediates, corroborating experimental findings. researchgate.net Finally, as derivatives are synthesized for specific applications, molecular docking studies can predict their binding affinity and orientation within biological targets like enzymes or receptors, accelerating the drug discovery process. nih.gov

Table 2: Application of Computational Methods to this compound Research

Computational Method Research Application Predicted Outcome
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, vibrational spectra prediction. researchgate.net Accurate molecular structure, HOMO-LUMO energy gap, charge distribution.
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectra and photophysical properties. Understanding of electronic transitions for materials science applications.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and intermolecular interactions. Insight into the nature of the N-S bond and crystal packing forces.
Molecular Docking In silico screening against biological targets (e.g., enzymes, proteins). nih.gov Prediction of binding modes and affinities for potential therapeutic agents.

Integration into Emerging Functional Materials

The rigid, aromatic structure of the benzo[c]isothiazole (B8754907) system suggests its potential as a building block for novel functional materials. The inherent fluorescence of thiazole-containing systems makes them attractive for applications in optoelectronics. mdpi.com Future research could explore the incorporation of the this compound moiety into larger π-conjugated systems for use in organic light-emitting diodes (OLEDs) or as organic semiconductors. mdpi.com

Another promising avenue is the development of chemosensors. By attaching specific receptor groups to the this compound core, it may be possible to design molecules that exhibit a change in fluorescence or color upon binding to specific analytes, such as metal ions or small organic molecules. mdpi.com Furthermore, the nitrogen and sulfur atoms can act as coordination sites for metal ions, opening the door to the construction of metal-organic frameworks (MOFs). mdpi.com These materials could possess unique catalytic, gas storage, or separation properties depending on the structure of the framework and the nature of the metal center.

Interdisciplinary Research with Other Scientific Fields

The full potential of this compound can only be realized through collaboration across diverse scientific disciplines. Its structural features suggest numerous points of intersection with fields beyond pure chemistry.

Medicinal Chemistry: The broader family of benzisothiazole and thiazole (B1198619) derivatives exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic properties. nih.govnih.govresearchgate.netnih.gov A primary focus of future interdisciplinary work should be the synthesis and screening of a library of this compound derivatives to identify new lead compounds for drug discovery. mdpi.com

Agrochemistry: Heterocyclic compounds are mainstays in the development of modern agricultural products. mdpi.comphyschemres.org Benzothiazole (B30560) derivatives have been investigated as potential fungicides, herbicides, and insecticides. mdpi.com Research into the bioactivity of this compound could lead to the development of novel crop protection agents.

Materials Science: Collaboration between synthetic chemists and materials scientists will be crucial for integrating this compound into the functional materials described in the previous section. This includes the fabrication and testing of devices like OLEDs and the characterization of MOFs for specific applications. mdpi.com

Catalysis: The design of novel ligands is a cornerstone of advancements in catalysis. The this compound scaffold could be functionalized to create new ligands for transition metal catalysts, potentially enabling new types of chemical transformations or improving the efficiency of existing ones. nih.gov

By pursuing these focused research directions, the scientific community can systematically uncover the fundamental chemistry and application potential of this compound, transforming it from a chemical curiosity into a valuable scaffold for technological and medical innovation.

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